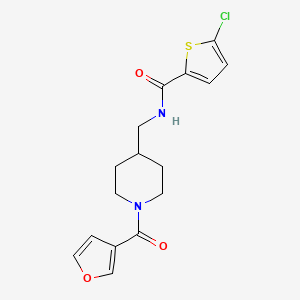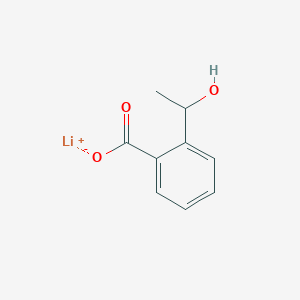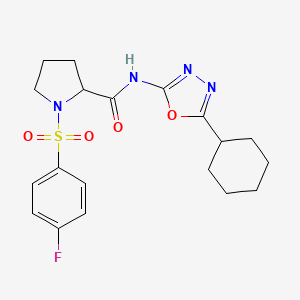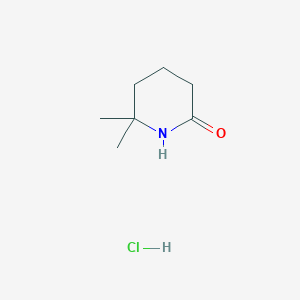
(1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride, also known as 2-Methyl-MA or 2-Methyl-MDA, is a psychoactive substance that belongs to the amphetamine class of drugs. This compound has gained attention in recent years due to its potential therapeutic effects and its ability to produce psychedelic experiences. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, Thionyl chloride, Ethylamine, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sodium bisulfite, Sodium chloride
Reaction
Step 1: Conversion of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride using thionyl chloride, Step 2: Reaction of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride with ethylamine to form (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine, Step 3: Conversion of (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine to its hydrochloride salt using hydrochloric acid, Step 4: Formation of the diazonium salt of ethylamine using sodium nitrite and hydrochloric acid, Step 5: Reduction of the diazonium salt using sodium bisulfite to form ethylamine hydrochloride, Step 6: Purification of the final product by recrystallization using sodium chloride
Wirkmechanismus
The exact mechanism of action of (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride is not fully understood, but it is believed to act as a serotonin releaser and reuptake inhibitor. This means that it increases the levels of serotonin in the brain by blocking its reuptake and promoting its release. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, among other functions. By increasing serotonin levels, (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride may help to alleviate symptoms of depression and anxiety.
Biochemische Und Physiologische Effekte
(1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also has antioxidant properties and may protect against oxidative stress. In animal studies, it has been shown to increase locomotor activity and produce hyperthermia. It has also been found to have analgesic effects and may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride in lab experiments is its ability to produce psychedelic experiences. This may be useful in studying the effects of psychedelic drugs on the brain and behavior. Additionally, its potential therapeutic effects make it a promising candidate for further research in the treatment of depression, anxiety, and neurodegenerative diseases.
One limitation of using (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride in lab experiments is its potential for abuse. As a psychoactive substance, it may be difficult to control its use and ensure the safety of study participants. Additionally, its effects on the brain and behavior may be difficult to interpret and generalize to other populations.
Zukünftige Richtungen
There are several future directions for research on (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride. One area of interest is its potential therapeutic effects in the treatment of depression, anxiety, and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in these populations. Additionally, its effects on the brain and behavior may be useful in studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications. Finally, more research is needed to understand the long-term effects of (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride on the brain and behavior, as well as its potential for abuse and addiction.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety. It has been shown to have a similar mechanism of action to other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs), by increasing the levels of serotonin in the brain. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7;/h3-4,6-8H,5,12H2,1-2H3;1H/t7?,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPGSOZCQQZJQY-MTICXXPYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)[C@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)

![[4-(Phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2442351.png)
![2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2442353.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2442360.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2442362.png)
![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate](/img/structure/B2442366.png)
![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)